molecular formula C15H15BrO5 B3701559 5-(acetyloxy)-6-bromo-2-tert-butyl-1-benzofuran-3-carboxylic acid

5-(acetyloxy)-6-bromo-2-tert-butyl-1-benzofuran-3-carboxylic acid

Cat. No.: B3701559
M. Wt: 355.18 g/mol
InChI Key: GWHHAUAULODVKS-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a benzofuran derivative with acetyloxy, bromo, and carboxylic acid functional groups .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed study of these reactions, their conditions, and their yields .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can be influenced by the functional groups present in the molecule. For example, the carboxylic acid group is acidic and can undergo reactions such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the structure of the molecule .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets at the molecular level .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid, storage, disposal, protective equipment, and spill-handling procedures .

Future Directions

The future directions could involve further studies on the compound, such as exploring its potential uses, improving its synthesis, or investigating its mechanism of action in more detail .

Properties

IUPAC Name

5-acetyloxy-6-bromo-2-tert-butyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5/c1-7(17)20-11-5-8-10(6-9(11)16)21-13(15(2,3)4)12(8)14(18)19/h5-6H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHAUAULODVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=C(O2)C(C)(C)C)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(acetyloxy)-6-bromo-2-tert-butyl-1-benzofuran-3-carboxylic acid
Reactant of Route 2
5-(acetyloxy)-6-bromo-2-tert-butyl-1-benzofuran-3-carboxylic acid
Reactant of Route 3
5-(acetyloxy)-6-bromo-2-tert-butyl-1-benzofuran-3-carboxylic acid
Reactant of Route 4
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5-(acetyloxy)-6-bromo-2-tert-butyl-1-benzofuran-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(acetyloxy)-6-bromo-2-tert-butyl-1-benzofuran-3-carboxylic acid
Reactant of Route 6
5-(acetyloxy)-6-bromo-2-tert-butyl-1-benzofuran-3-carboxylic acid

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